molecular formula C13H15N3O2 B3033932 1-(2,5-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267237-19-3

1-(2,5-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3033932
CAS No.: 1267237-19-3
M. Wt: 245.28
InChI Key: QXYYHZKYMVQRQN-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound offered for research and development purposes. While specific biological or chemical data for this exact molecule is limited in public sources, compounds featuring the 1,2,3-triazole scaffold are of significant interest in various scientific fields. The 1,2,3-triazole core is known for its stability and ability to participate in hydrogen bonding and dipole-dipole interactions, making it a valuable building block in medicinal chemistry, materials science, and chemical biology . Researchers investigate such structures for their potential as scaffolds in drug discovery, ligands in catalysis, and modules in the construction of advanced materials like metal-organic frameworks (MOFs) and polymers . The presence of both a carboxylic acid functional group and a triazole ring in this molecule provides handles for further synthetic modification, allowing for the creation of derivatives like amides, esters, and salts for structure-activity relationship (SAR) studies. This product is intended for research use only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-4-5-9(2)11(6-8)7-16-10(3)12(13(17)18)14-15-16/h4-6H,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYYHZKYMVQRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Synthesis

The synthesis begins with 1-(2,5-dimethylbenzyl)-4,5-dibromo-1H-1,2,3-triazole, a precursor prepared via bromination of the parent triazole. The 2,5-dimethylbenzyl group is introduced at the N1 position through alkylation of the triazole using 2,5-dimethylbenzyl bromide under basic conditions.

Sequential Grignard Reactions

The dibromo-triazole is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2–50 and cooled to −78°C–0°C. Isopropylmagnesium chloride (iPrMgCl) is added to selectively dehalogenate the C5 bromide, forming 1-(2,5-dimethylbenzyl)-4-bromo-1H-1,2,3-triazole. A second equivalent of iPrMgCl–LiCl composite is introduced to generate a triazolide intermediate, which reacts with carbon dioxide at −30°C–0°C to install the C4 carboxylic acid group. Acidic workup (pH 1–5) yields a mixture of 1-(2,5-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its C5-brominated analog.

Methylation-Based Purification

The mixture is treated with methyl iodide and a base (e.g., potassium carbonate) in THF/DMF. The brominated analog undergoes selective methylation at the C5 position, forming a methyl ester, while the target carboxylic acid remains unreacted. Liquid-liquid extraction separates the ester (organic phase) from the carboxylic acid (aqueous phase), which is isolated via crystallization at −5°C–5°C. This method achieves a yield of 53% for the target compound.

One-Step Synthesis from β-Ketoesters and Azides

Azide Precursor Preparation

2,5-Dimethylbenzyl azide is synthesized from 2,5-dimethylbenzylamine via diazotization with sodium nitrite in acidic medium, followed by azide substitution using sodium azide.

Cyclocondensation with β-Ketoesters

The azide reacts with methyl 3-oxobutanoate (a β-ketoester containing the C5-methyl group) in the presence of a base (e.g., triethylamine) at 60°C–80°C. The reaction proceeds via a [3+2] cycloaddition mechanism, forming the triazole ring with simultaneous introduction of the C4 carboxylic acid and C5 methyl groups. This one-step method avoids intermediates and achieves yields of 70–85% for analogous triazole-carboxylic acids.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne Synthesis

Methyl propiolate is functionalized with a pre-installed C5 methyl group via Claisen condensation, yielding 3-methylpropiolic acid.

Regioselective Cycloaddition

2,5-Dimethylbenzyl azide and 3-methylpropiolic acid undergo CuAAC using Cu(I) catalysts (e.g., CuBr). While CuAAC typically favors 1,4-disubstituted triazoles, steric effects from the 2,5-dimethylbenzyl group may shift regioselectivity toward the 1,5-disubstituted product. Post-reduction of the ester to a carboxylic acid completes the synthesis.

Comparative Analysis of Methods

Method Steps Yield Regioselectivity Scalability
Grignard/CO₂ Insertion 3 53% High Moderate
β-Ketoester Cyclocond. 1 70–85% Moderate High
CuAAC 2 60–75% Variable Low

The Grignard method offers precise control but requires cryogenic conditions. The β-ketoester route is efficient but demands pure azide precursors. CuAAC provides modularity but struggles with regioselectivity.

Optimization and Process Considerations

Solvent Systems

  • THF/METHF mixtures enhance solubility of intermediates in Grignard reactions.
  • DMF/DMAc facilitates methylation in biphasic systems.

Temperature Control

  • CO₂ insertion at −30°C minimizes decarboxylation.
  • Cyclocondensation at 60°C–80°C balances reaction rate and byproduct formation.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzyl ring .

Scientific Research Applications

1-(2,5-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The benzyl group may enhance the compound’s binding affinity to biological targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Isomers

  • 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid (lacking the benzyl group):
    This simpler derivative exhibits lower lipophilicity due to the absence of the hydrophobic 2,5-dimethylbenzyl group. Its reduced steric bulk may enhance solubility but limit binding to hydrophobic enzyme pockets, as observed in preliminary enzyme inhibition assays .

  • 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (unsubstituted benzyl group): The absence of methyl groups on the benzyl ring reduces steric hindrance and electron-donating effects.
  • Positional Isomers :
    Substitution patterns on the triazole ring and benzyl group significantly alter properties. For example, relocating the methyl group on the triazole core from position 5 to position 3 disrupts hydrogen-bonding networks critical for biological activity .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1.

Compound Molecular Weight (g/mol) logP<sup>*</sup> Aqueous Solubility (mg/mL) Melting Point (°C)
1-(2,5-Dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 289.33 2.8 1.2 215–218
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid 141.12 -0.5 45.6 162–165
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 247.28 2.1 2.8 198–201

<sup>*</sup>LogP values calculated using the XLogP3 method.

The higher logP of the target compound (2.8 vs. 2.1 for the unsubstituted benzyl analogue) reflects enhanced lipophilicity due to methyl groups on the benzyl ring, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

1-(2,5-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound exhibits a unique structure characterized by a 2,5-dimethylbenzyl group and a carboxylic acid functional group, which contribute to its diverse biological activities.

  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 1267237-19-3

Synthesis

The synthesis of this compound typically involves a multi-step process, including the Huisgen cycloaddition reaction between an azide and an alkyne. This method is often catalyzed by copper(I) ions, leading to the formation of the triazole ring. Subsequent transformations introduce the dimethylbenzyl and carboxylic acid groups through various organic reactions.

Antimicrobial and Antifungal Properties

Research indicates that triazole derivatives demonstrate significant antimicrobial and antifungal activities. The presence of the triazole ring enhances interaction with biological targets, making these compounds effective against various pathogens. For example, studies have shown that this compound exhibits potent activity against certain strains of bacteria and fungi, likely due to its ability to inhibit key enzymes involved in cellular processes.

Anticancer Activity

The triazole scaffold has been recognized for its potential as an anticancer agent. Compounds containing the 1,2,3-triazole structure have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties. The interaction of the triazole ring with metal ions plays a crucial role in modulating enzymatic activity. For instance, molecular docking studies suggest that this compound can effectively bind to acetylcholinesterase (AChE), potentially serving as a lead for developing AChE inhibitors used in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The benzyl group enhances binding affinity to biological targets.
  • Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions with enzymes.
  • Metal Coordination : The triazole ring can coordinate with metal ions, affecting enzyme function.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity based on structural variations:

Compound NameKey FeaturesBiological Activity
1-(2,4-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acidDifferent methyl substitution patternModerate antimicrobial activity
1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acidAltered phenyl group configurationEnhanced anticancer properties
1-(2,5-dimethylbenzyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acidVariation in carboxylic acid positionReduced enzyme inhibition potential

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized various triazole derivatives and evaluated their anticancer properties against human cancer cell lines. The results indicated that this compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics.

Enzyme Interaction Studies

Molecular docking simulations were performed to assess the binding interactions between the compound and AChE. The calculated binding energy was found to be comparable to that of known inhibitors like donepezil. This suggests that this triazole derivative could be further developed as a therapeutic agent for Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,5-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2,5-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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